molecular formula C10H16N2O4S B14517440 2-(Methylsulfanyl)ethyl nitro(piperidin-2-ylidene)acetate CAS No. 62746-18-3

2-(Methylsulfanyl)ethyl nitro(piperidin-2-ylidene)acetate

Katalognummer: B14517440
CAS-Nummer: 62746-18-3
Molekulargewicht: 260.31 g/mol
InChI-Schlüssel: UEBKEPLPZWNINO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Methylsulfanyl)ethyl nitro(piperidin-2-ylidene)acetate is a complex organic compound that features a piperidine ring, a nitro group, and a methylsulfanyl group. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylsulfanyl)ethyl nitro(piperidin-2-ylidene)acetate typically involves multi-step organic reactions. One common approach is the reaction of piperidine derivatives with nitroethane and methylthiol in the presence of a base. The reaction conditions often include solvents like ethanol or methanol and catalysts such as anhydrous zinc chloride .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be considered for more efficient production .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Methylsulfanyl)ethyl nitro(piperidin-2-ylidene)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-(Methylsulfanyl)ethyl nitro(piperidin-2-ylidene)acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its piperidine moiety.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 2-(Methylsulfanyl)ethyl nitro(piperidin-2-ylidene)acetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperidine ring can interact with receptors and enzymes, modulating their activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(Methylsulfanyl)ethyl nitro(piperidin-2-ylidene)acetate is unique due to its combination of a nitro group, a methylsulfanyl group, and a piperidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Eigenschaften

CAS-Nummer

62746-18-3

Molekularformel

C10H16N2O4S

Molekulargewicht

260.31 g/mol

IUPAC-Name

2-methylsulfanylethyl 2-nitro-2-piperidin-2-ylideneacetate

InChI

InChI=1S/C10H16N2O4S/c1-17-7-6-16-10(13)9(12(14)15)8-4-2-3-5-11-8/h11H,2-7H2,1H3

InChI-Schlüssel

UEBKEPLPZWNINO-UHFFFAOYSA-N

Kanonische SMILES

CSCCOC(=O)C(=C1CCCCN1)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.